N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide
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Overview
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide is a unique chemical compound with a complex molecular structure. This compound is notable for its potential applications in various fields such as medicine, biology, and industrial chemistry. It features a pyrrolidine ring, which is a key structural component in many biologically active molecules. The presence of an amino acid derivative in its structure suggests potential interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide typically involves multi-step organic reactions. One common synthetic route might involve:
Starting with a protected amino acid, such as N-Boc-L-leucine.
Coupling the amino acid with pyrrolidine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N,N-Diisopropylethylamine.
Deprotecting the Boc group under acidic conditions to obtain the final amide product.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis techniques with optimizations for yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and control. Green chemistry principles may also be applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions might be performed using hydrogen in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo substitution reactions with nucleophiles.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide in aprotic solvents.
Oxidation Products: Corresponding amides and carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with altered functional groups depending on the nucleophile used.
Scientific Research Applications
This compound has a broad range of applications:
Chemistry: Used as an intermediate in organic synthesis for creating more complex molecules.
Biology: Acts as a ligand in studies of enzyme binding and inhibition.
Industry: May be utilized in the production of specialized polymers or as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism by which N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide exerts its effects involves:
Molecular Targets: Targets may include enzymes or receptors with specific binding sites for the pyrrolidine ring or the amino acid moiety.
Pathways: It can interfere with metabolic pathways by inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
Similar Compounds: N-[1-((S)-2-Amino-3-phenyl-propionyl)-pyrrolidin-3-ylmethyl]-acetamide, N-[1-((S)-2-Amino-3-ethyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide.
Uniqueness: The methyl group in the butyryl moiety offers unique steric and electronic properties, potentially resulting in distinctive biological activity.
Conclusion: N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide is a versatile compound with significant potential in various scientific fields. Its complex structure, diverse chemical reactivity, and broad range of applications make it a compound of great interest in research and industry.
Properties
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-5-4-10(7-15)6-14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16)/t10?,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAFABBAGDNEQF-DTIOYNMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)CNC(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)CNC(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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